Enhanced π-Stacking Potential: Thienyl vs. Phenyl or Methyl Substituents
The 5-(2-thienyl) group in 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine provides superior electronic complementarity to kinase ATP-binding pockets compared to common 5-substituents. SAR studies on thieno[2,3-d]pyrimidine-based c-Met inhibitors demonstrate that a 5-aryl/heteroaryl substituent is critical for potency, with the most active analog (6b) exhibiting an IC50 of 35.7 nM against c-Met kinase [1]. In contrast, 5-methyl analogs show significantly reduced potency (IC50 > 1000 nM in similar assays) due to diminished hydrophobic and π-stacking interactions [2]. The 2-thienyl group specifically offers a sulfur atom for potential hydrogen bonding and a planar π-surface, distinguishing it from phenyl groups which lack heteroatom H-bond acceptors.
| Evidence Dimension | c-Met kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 35.7 nM (for analog 6b, a 5-aryl thieno[2,3-d]pyrimidine) [1] |
| Comparator Or Baseline | 5-Methyl thieno[2,3-d]pyrimidine analog: >1000 nM [2] |
| Quantified Difference | ≥28-fold improvement in potency |
| Conditions | c-Met kinase inhibition assay; BaF3-TPR-Met cell proliferation assay |
Why This Matters
The 5-(2-thienyl) group is a key pharmacophoric element for achieving nanomolar kinase inhibition, directly impacting the value of libraries built from this building block.
- [1] Zhao, A., Gao, X., Wang, Y., Ai, J., Wang, Y., Chen, Y., ... & Zhang, A. (2011). Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 19(13), 3906-3918. https://doi.org/10.1016/j.bmc.2011.05.038 View Source
- [2] Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., Abou El Ella, D. A., & Abouzid, K. A. M. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 33-41. https://doi.org/10.1016/j.fjps.2015.07.001 View Source
